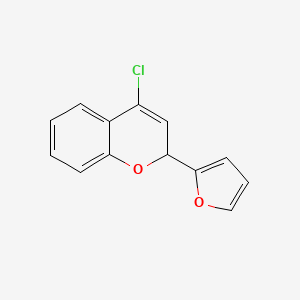
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine is a chemical compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound features an ethenyl group, two methyl groups, and a propan-2-yl group attached to the aziridine ring, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an appropriate amine with an epoxide or halohydrin in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves large-scale batch or continuous processes. These methods focus on optimizing yield and purity while minimizing by-products. Key steps include:
Raw Material Selection: High-purity starting materials to ensure consistent product quality
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration
Purification: Techniques like distillation, crystallization, or chromatography to isolate the desired product
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, under mild to moderate conditions (room temperature to 50°C)
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions
Substitution: Alkyl halides, under basic conditions (e.g., NaH, KOtBu)
Major Products
Oxidation Products: Aziridine oxides
Reduction Products: Amines
Substitution Products: Substituted aziridines with various functional groups
Applications De Recherche Scientifique
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers through ring-opening polymerization.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, including:
Molecular Targets: Enzymes, DNA, and proteins
Pathways Involved: Inhibition of enzyme activity, DNA alkylation, and protein modification
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound with a three-membered ring containing nitrogen.
2-Methylaziridine: A derivative with a single methyl group attached to the aziridine ring.
3-(Propan-2-yl)aziridine: A derivative with a propan-2-yl group attached to the aziridine ring.
Uniqueness
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. The presence of the ethenyl group enhances its reactivity, while the methyl and propan-2-yl groups provide steric hindrance, influencing its interaction with other molecules.
Propriétés
Numéro CAS |
344324-86-3 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-ethenyl-1,2-dimethyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C9H17N/c1-6-9(4)8(7(2)3)10(9)5/h6-8H,1H2,2-5H3 |
Clé InChI |
XCKBZUHTUOTTPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(N1C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)


![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)



![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)

![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)


![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
